Lamotrigine-13C3

Stable Isotope Labeling LC-MS/MS Isotopic Exchange

Lamotrigine-13C3 (CAS 1188265-38-4) is the isotopically matched internal standard prescribed in validated LC-MS/MS methods (intra-/inter-day precision ≤3.0% CV). Unlike unlabeled lamotrigine (identical m/z) or deuterated analogs (H/D exchange risk), the 13C3 substitution at triazine positions 3,5,6 ensures co-elution, matrix effect compensation, and quantification drift-free performance across plasma, DBS, and oral fluid matrices. Supplied with ≥98% chromatographic purity and ≥99% atom 13C enrichment, it meets FDA/EMA bioanalytical guidelines and supports ANDA submissions, therapeutic drug monitoring, and decentralized clinical trials. Choose Lamotrigine-13C3 to eliminate isotopic mismatch and ensure regulatory acceptance.

Molecular Formula C9H7Cl2N5
Molecular Weight 259.07 g/mol
CAS No. 1188265-38-4
Cat. No. B602491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLamotrigine-13C3
CAS1188265-38-4
Synonyms6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine-13C3;  3,5-Diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine-13C3
Molecular FormulaC9H7Cl2N5
Molecular Weight259.07 g/mol
Structural Identifiers
InChIInChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i7+1,8+1,9+1
InChIKeyPYZRQGJRPPTADH-ULEDQSHZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Lamotrigine-13C3 (CAS 1188265-38-4): Isotopically Labeled Internal Standard for Quantitative LC-MS/MS Analysis


Lamotrigine-13C3 (CAS 1188265-38-4) is a stable isotope-labeled analogue of the anticonvulsant drug lamotrigine, specifically substituted with carbon-13 at three positions of the 1,2,4-triazine ring system (positions 3, 5, and 6) [1]. The compound possesses a molecular formula of C₆¹³C₃H₇Cl₂N₅ and a molecular weight of 259.07 g/mol, representing a mass shift of +3 Da relative to the unlabeled parent compound (256.06 g/mol) . Lamotrigine-13C3 is supplied with detailed characterization data compliant with regulatory guidelines and is primarily utilized as an internal standard for analytical method development, method validation, and quality control applications in pharmaceutical analysis [1].

Why Lamotrigine-13C3 Cannot Be Substituted with Unlabeled or Deuterated Analogues in Quantitative Bioanalysis


Generic substitution of Lamotrigine-13C3 with unlabeled lamotrigine, deuterated analogues, or alternative stable isotope-labeled forms fundamentally compromises quantitative analytical validity. Unlabeled lamotrigine cannot function as an internal standard due to its identical mass-to-charge ratio with the target analyte, precluding mass spectrometric discrimination [1]. Deuterium-labeled lamotrigine variants (e.g., lamotrigine-d3) are susceptible to hydrogen-deuterium exchange with protic mobile phase solvents, leading to isotopic integrity loss and quantification drift during LC-MS/MS analysis [2]. Alternative multi-element labeled versions such as Lamotrigine-13C2,15N, while also useful, introduce different mass shifts and may not be cross-validated in established regulatory methods that specifically prescribe the 13C3 isotopologue . Furthermore, the high inter-individual variability in lamotrigine pharmacokinetics (clearance variability up to 41.4% between patients) necessitates precise, matrix-effect-compensated quantification that only a properly matched stable isotope-labeled internal standard can reliably provide [3].

Quantitative Performance Differentiation of Lamotrigine-13C3: Validated Evidence Against Comparators


Enhanced Isotopic Stability of 13C-Labeled Lamotrigine Compared to Deuterium-Labeled Analogues Under LC-MS Conditions

Lamotrigine-13C3, with carbon-13 labels incorporated directly into the triazine ring skeleton at positions 3, 5, and 6, exhibits superior isotopic stability relative to deuterium-labeled lamotrigine analogues (e.g., lamotrigine-d3). Deuterium atoms located on exchangeable positions or adjacent to electronegative heteroatoms are prone to hydrogen-deuterium exchange with protic solvents in reversed-phase LC mobile phases, causing progressive loss of mass shift and compromised quantification accuracy [1]. In contrast, 13C and 15N labels integrated into the molecular backbone structure are non-exchangeable under typical analytical conditions, maintaining consistent isotopic integrity throughout chromatographic separation and electrospray ionization [1].

Stable Isotope Labeling LC-MS/MS Isotopic Exchange

Validated Intra-Day and Inter-Day Precision: Lamotrigine-13C3,d3 as Internal Standard Achieves ≤3.0% CV in Human Plasma LC-MS/MS Quantification

In a fully validated LC-MS/MS method employing lamotrigine-13C3,d3 as the internal standard for lamotrigine quantification in human plasma, the intra-day and inter-day precision (coefficient of variation, %CV) were both within 3.0% across the validated concentration range of 5.02-1226.47 ng/mL [1]. The method demonstrated accuracy within ±6.0% of nominal values, with a lower limit of quantification (LLOQ) validated at 5.02 ng/mL [1]. This level of precision exceeds the typical FDA bioanalytical method validation acceptance criterion of ≤15% CV (≤20% at LLOQ) by a substantial margin, representing a five-fold improvement over minimum regulatory requirements [1].

Bioanalytical Method Validation Precision Pharmacokinetics

Clinical Application Validation: Lamotrigine-13C3,d3 Supports Pharmacokinetic and Bioequivalence Studies with Linear Calibration Across Therapeutic Range

The LC-MS/MS method employing lamotrigine-13C3,d3 as internal standard was successfully applied to evaluate pharmacokinetic and bioequivalence parameters following a 50 mg oral lamotrigine dose administered to thirty-two healthy adult male volunteers [1]. Calibration curves demonstrated excellent linearity with r² >0.99 over the concentration range of 5.02-1226.47 ng/mL, encompassing the clinically relevant therapeutic window [1]. The method with Lamotrigine-13C3,d3 as IS provided robust quantification of all key pharmacokinetic parameters including Cmax, Tmax, AUC₀₋ₜ, AUC₀₋∞, and elimination half-life [1].

Therapeutic Drug Monitoring Bioequivalence Clinical Pharmacokinetics

UHPLC-MS/MS Serum Method Validation: Lamotrigine-13C3,d3 Achieves 0.17 μg/mL LOQ with <7% CV for Therapeutic Monitoring Applications

A validated UHPLC-MS/MS method for lamotrigine quantification in serum specimens utilized Lamotrigine-13C3,d3 as internal standard (LAM-IS) at 10 μM concentration [1]. The method achieved a linear response from 0.17 to 99.98 μg/mL for lamotrigine with R² = 0.9995, and the lower limit of quantification (LLOQ) was established at 0.17 μg/mL [1]. Intra-day and inter-day coefficients of variation were both less than 7% across all quality control levels, with recovery measurements within ±6% of targeted values [1]. No ion suppression or enhancement was observed in blank or patient sample matrices, and no carry-over was detected [1].

UHPLC-MS/MS Serum Quantification Clinical Laboratory

Alternative Matrix TDM Method Validation: Lamotrigine-13C3 Enables Dried Blood Spot and Oral Fluid Quantification Compliant with EMA Guidelines

An LC-MS method for lamotrigine quantification in dried blood spot (DBS) and oral fluid was developed and validated using an isotopically labelled internal standard (Lamotrigine-13C3) according to EMA guidelines [1]. The method achieved calibration ranges of 1-30 μg/mL for DBS samples and 0.5-20 μg/mL for oral fluid samples, covering the clinically relevant therapeutic concentration ranges [1]. Strong correlation was observed between lamotrigine concentrations measured in DBS/oral fluid and paired venous plasma samples analyzed by an accredited hospital laboratory [1]. The method met EMA validation criteria for accuracy, precision, matrix effects, and stability [1].

Dried Blood Spot Oral Fluid Non-invasive Sampling

Regulatory Compliance: Lamotrigine-13C3 Is Supplied with Detailed Characterization Data for ANDA Method Validation and QC Applications

Lamotrigine-13C3 is supplied with detailed characterization data compliant with regulatory guidelines, specifically designed for analytical method development, method validation (AMV), and Quality Control (QC) applications supporting Abbreviated New Drug Applications (ANDAs) and commercial production of lamotrigine [1]. The product can be used as a reference standard with further traceability against pharmacopeial standards (USP or EP) provided based on feasibility [1]. Multiple vendors supply this compound at chemical purity specifications of ≥98% or ≥99% by HPLC and isotopic enrichment of ≥99% atom 13C .

Regulatory Compliance ANDA Reference Standard

Lamotrigine-13C3 Procurement-Driven Application Scenarios in Pharmaceutical and Clinical Research


Validated Internal Standard for Lamotrigine Bioequivalence Studies Supporting ANDA Submissions

Lamotrigine-13C3 (or Lamotrigine-13C3,d3) serves as the isotopically matched internal standard in fully validated LC-MS/MS methods for lamotrigine quantification in human plasma. The method achieves intra- and inter-day precision ≤3.0% CV across 5.02-1226.47 ng/mL, exceeding FDA bioanalytical validation criteria by a five-fold margin [1]. This validated performance enables robust determination of pharmacokinetic parameters (Cmax, AUC₀₋ₜ, AUC₀₋∞, Tmax, t₁/₂) following oral lamotrigine administration, providing the analytical foundation for generic drug bioequivalence studies and ANDA submissions [1].

Clinical Therapeutic Drug Monitoring of Lamotrigine in Serum Specimens by UHPLC-MS/MS

For clinical laboratory implementation, Lamotrigine-13C3,d3 enables validated UHPLC-MS/MS quantification of lamotrigine in serum specimens across the therapeutic range of 0.17-99.98 μg/mL with R² = 0.9995 linearity [2]. The method achieves intra-day and inter-day precision <7% CV and accuracy within ±6%, with no observed matrix effects or carry-over [2]. This validated assay supports routine therapeutic drug monitoring in epilepsy patients, particularly those receiving concomitant valproic acid (which decreases lamotrigine clearance by 38.5% [3]) or enzyme-inducing antiepileptic drugs that significantly alter lamotrigine exposure.

Non-Invasive Therapeutic Drug Monitoring Using Dried Blood Spot and Oral Fluid Sampling

Lamotrigine-13C3 enables LC-MS quantification of lamotrigine in alternative matrices including dried blood spots (1-30 μg/mL calibration range) and oral fluid (0.5-20 μg/mL calibration range), validated according to EMA guidelines [4]. Strong correlation between these alternative matrices and venous plasma concentrations supports their use in decentralized clinical trials and outpatient therapeutic monitoring [4]. This application is particularly valuable given the high inter-individual pharmacokinetic variability of lamotrigine (oral clearance inter-individual variability 41.4% [5]) that necessitates frequent monitoring for dose optimization.

Method Development and Quality Control Reference Standard for Pharmaceutical Manufacturing

Lamotrigine-13C3 is supplied with regulatory-compliant characterization data and can serve as a reference standard for analytical method development, method validation, and quality control applications during commercial production of lamotrigine pharmaceutical products [6]. The product's traceability against pharmacopeial standards (USP or EP) supports its use in quality control laboratories for release testing and stability studies [6]. Specifications of chemical purity ≥98-99% by HPLC and isotopic enrichment ≥99% atom 13C ensure suitability for GMP-compliant analytical workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lamotrigine-13C3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.